

Cinoxate chemical structure and properties

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Compound of Interest		
Compound Name:	Cinoxate	
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Cinoxate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxate, with the IUPAC name 2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate, is an organic compound historically utilized as a UVB filter in sunscreen formulations. This technical guide provides an in-depth review of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis. Furthermore, it elucidates the key signaling pathways associated with UVB-induced skin damage and the emerging role of Cinoxate as a PPARy agonist. All quantitative data are presented in standardized tables for clarity, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Identification

Cinoxate is an ester formed from p-methoxycinnamic acid and 2-ethoxyethanol.[1] Its structure is characterized by a p-methoxycinnamate chromophore, which is responsible for its UVB-absorbing properties.[2]



Identifier	Value
IUPAC Name	2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate[3][4]
SMILES	CCOCCOC(=O)/C=C/c1ccc(OC)cc1[3]
CAS Number	104-28-9
Molecular Formula	C14H18O4

Physicochemical Properties

Cinoxate is a viscous, clear to pale yellow liquid that is practically odorless. It is insoluble in water but miscible with alcohols, esters, and vegetable oils.

Property	Value
Molecular Weight	250.29 g/mol
Melting Point	Solidifies below -25 °C
Boiling Point	184-187 °C at 2 mmHg
Density	1.102 g/cm³ at 25 °C
Solubility in Water	Approximately 0.05% (practically insoluble)
UV Absorption Maximum (λmax)	270-328 nm, with a peak around 289 nm
Molar Absorptivity	19,400 at 306 nm

Mechanism of Action as a UVB Sunscreen

Cinoxate functions as a chemical sunscreen by absorbing ultraviolet (UV) radiation, specifically within the UVB spectrum (290-320 nm), thus preventing it from penetrating the epidermis. The energy from the absorbed UV photons excites the electrons within the conjugated pmethoxycinnamate system to a higher energy state. This energy is then dissipated harmlessly as heat as the molecule returns to its ground state. This process of absorption and energy dissipation protects the skin from the damaging effects of UVB radiation, which include sunburn

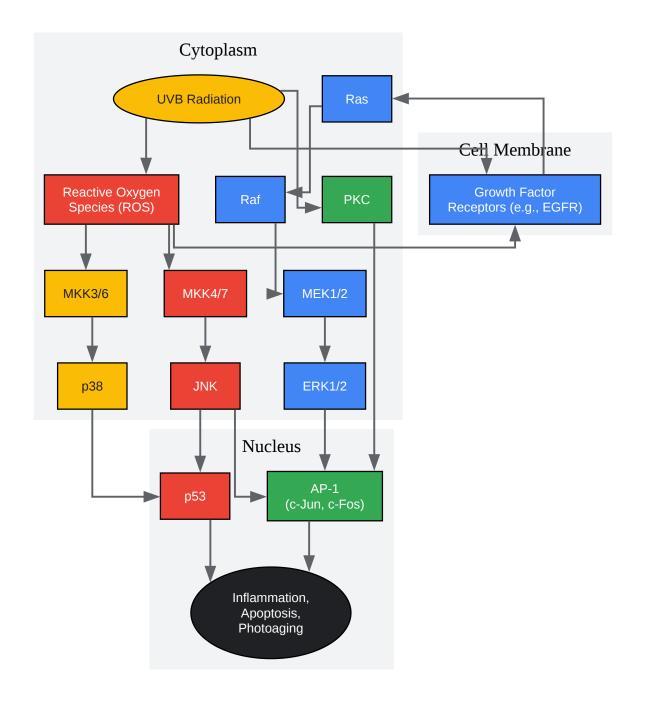


and an increased risk of skin cancer. However, it is considered a relatively weak UVB filter and offers no protection against UVA radiation.

Signaling Pathways UVB-Induced Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

UVB radiation is a potent activator of cellular stress signaling pathways, including the mitogenactivated protein kinase (MAPK) pathways (ERK, JNK, and p38). Activation of these pathways can lead to inflammation, apoptosis, and contribute to photoaging and skin carcinogenesis.





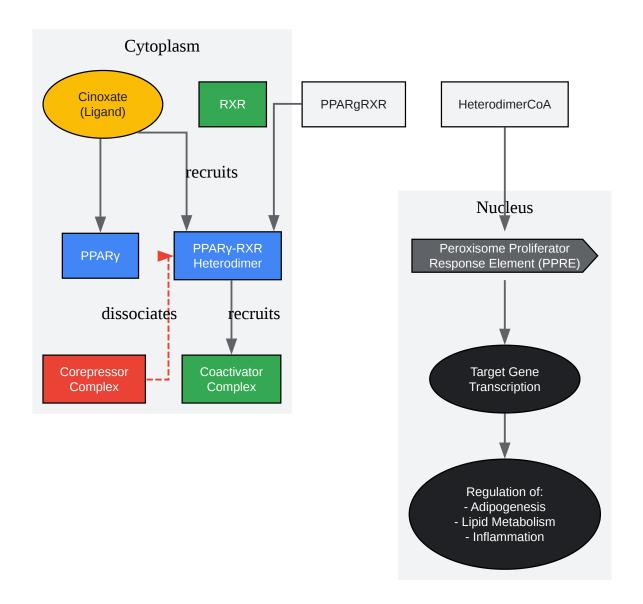
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UVB-induced MAPK signaling pathway.

Cinoxate as a Peroxisome Proliferator-Activated Receptor y (PPARy) Agonist



Recent research has identified **Cinoxate** as an agonist of the peroxisome proliferator-activated receptor y (PPARy), a ligand-activated transcription factor involved in the regulation of adipogenesis, lipid metabolism, and inflammation. This suggests a biological activity for **Cinoxate** beyond its UV-absorbing properties.



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Simplified PPARy agonist signaling pathway.

Experimental Protocols



Synthesis of Cinoxate via Fischer-Speier Esterification

This protocol describes a plausible method for the synthesis of **Cinoxate** based on the well-established Fischer-Speier esterification.

Objective: To synthesize 2-ethoxyethyl p-methoxycinnamate from p-methoxycinnamic acid and 2-ethoxyethanol.

Materials:

- p-Methoxycinnamic acid
- · 2-Ethoxyethanol
- Concentrated sulfuric acid (or p-toluenesulfonic acid)
- Toluene (or hexane)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

 In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine p-methoxycinnamic acid (1 equivalent), a large excess of 2-ethoxyethanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (~1-5 mol%).



- Add toluene to the flask to facilitate the azeotropic removal of water.
- Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by vacuum distillation.

Quantification of Cinoxate in Sunscreen by HPLC

This protocol outlines a validated isocratic reversed-phase HPLC method for the quantification of **Cinoxate** in cosmetic formulations.

Objective: To determine the concentration of **Cinoxate** in a sunscreen sample.

Materials and Equipment:

- HPLC system with a UV-Vis detector, pump, and autosampler
- C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size)
- Cinoxate reference standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Sunscreen sample containing Cinoxate

Foundational & Exploratory





Analytical balance, volumetric flasks, pipettes, syringes, 0.45 μm syringe filters, HPLC vials

Chromatographic Conditions:

Mobile Phase: Degassed mixture of methanol and water (85:15 v/v)

Flow Rate: 1.0 mL/min

Injection Volume: 20 μL

Column Temperature: Ambient

Detection Wavelength: 310 nm

Procedure:

1. Standard Solution Preparation:

- Stock Standard Solution (e.g., 1000 μg/mL): Accurately weigh approximately 25 mg of **Cinoxate** reference standard, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 μg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.

2. Sample Preparation:

- Accurately weigh approximately 0.1 g of the sunscreen cream into a centrifuge tube.
- Add a known volume of methanol (e.g., 10 mL) and vortex for 5 minutes to disperse the sample.
- Sonicate the mixture to ensure complete extraction of Cinoxate.
- Centrifuge to separate the solid excipients.
- Carefully transfer the supernatant to a volumetric flask and dilute to a known volume with methanol.
- Filter the final solution through a 0.45 μm syringe filter into an HPLC vial before injection.

3. Analysis:

• Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.



- Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solution.
- Quantify the amount of Cinoxate in the sample by comparing its peak area to the calibration curve.

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Experimental workflow for HPLC analysis.

In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on the spectrophotometric analysis of a sunscreen film applied to a substrate.

Objective: To determine the in vitro SPF of a sunscreen formulation containing **Cinoxate**.

Materials and Equipment:

UV-Vis Spectrophotometer with an integrating sphere



- Polymethylmethacrylate (PMMA) plates
- Analytical balance
- Positive control sunscreen with known SPF
- Glycerin (for blank measurement)
- Sunscreen formulation containing Cinoxate

Procedure:

- Substrate Preparation and Blank Measurement:
 - Handle PMMA plates carefully to avoid contamination.
 - Apply a thin, even layer of glycerin to a PMMA plate for the blank measurement.
 - Record the blank transmittance/absorbance spectrum from 290 nm to 400 nm.
- Sample Application:
 - Weigh a clean PMMA plate.
 - Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) evenly across the surface of the PMMA plate.
 - Allow the film to dry for 15-20 minutes in the dark at room temperature.
- Absorbance Measurement:
 - Place the prepared plate in the spectrophotometer.
 - Measure and record the spectral absorbance at 1 nm intervals from 290 nm to 400 nm.
- SPF Calculation: The in vitro SPF is calculated using the following formula, which integrates the absorbance spectrum of the sunscreen film with the erythemal action spectrum and the solar spectral irradiance over the UVB range.



Conclusion

Cinoxate is a well-characterized organic compound with a history of use as a UVB-absorbing agent in sunscreens. Its chemical structure and physicochemical properties are well-documented. While its efficacy as a sunscreen agent is limited compared to modern broad-spectrum filters, it serves as a valuable case study in the development of photoprotective agents. The recent discovery of its activity as a PPARy agonist opens new avenues for research into its biological effects beyond UV absorption. The detailed experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and efficacy testing of Cinoxate and similar compounds.

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